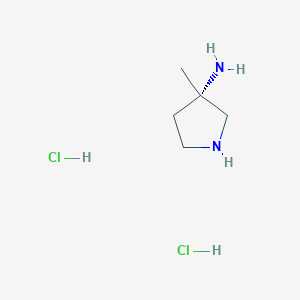
(S)-3-Methylpyrrolidin-3-amine 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-Methylpyrrolidin-3-amine 2hcl is a chemical compound that belongs to the class of organic compounds known as amines. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Methylpyrrolidin-3-amine 2hcl typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as (S)-3-Methylpyrrolidine.
Amination: The precursor undergoes an amination reaction, where an amine group is introduced.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-Methylpyrrolidin-3-amine 2hcl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more reduced amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
(S)-3-Methylpyrrolidin-3-amine 2hcl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-3-Methylpyrrolidin-3-amine 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-3-Methylpyrrolidin-3-amine: The enantiomer of (S)-3-Methylpyrrolidin-3-amine, with different biological activity.
N-Methylpyrrolidine: A structurally similar compound with different functional groups.
3-Methylpyrrolidine: The non-chiral version of the compound.
Uniqueness
(S)-3-Methylpyrrolidin-3-amine 2hcl is unique due to its chiral nature, which can result in different biological activities compared to its enantiomer and other similar compounds. This makes it particularly valuable in pharmaceutical research, where chirality can significantly impact drug efficacy and safety.
Propiedades
Fórmula molecular |
C5H14Cl2N2 |
|---|---|
Peso molecular |
173.08 g/mol |
Nombre IUPAC |
(3S)-3-methylpyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C5H12N2.2ClH/c1-5(6)2-3-7-4-5;;/h7H,2-4,6H2,1H3;2*1H/t5-;;/m0../s1 |
Clave InChI |
LVWLJFTUJCADPB-XRIGFGBMSA-N |
SMILES isomérico |
C[C@@]1(CCNC1)N.Cl.Cl |
SMILES canónico |
CC1(CCNC1)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3,4-Thiadiazol-2-yl)benzo[d]thiazole](/img/structure/B15246983.png)
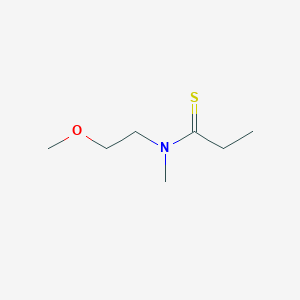
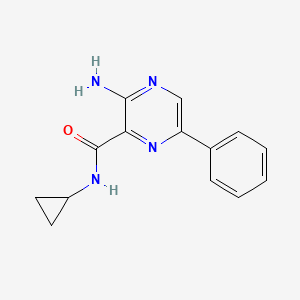
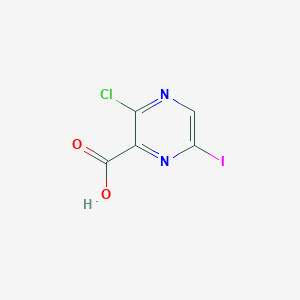
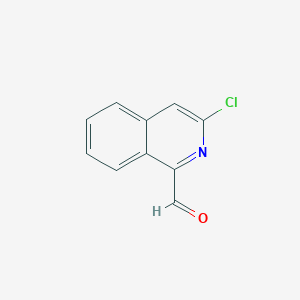
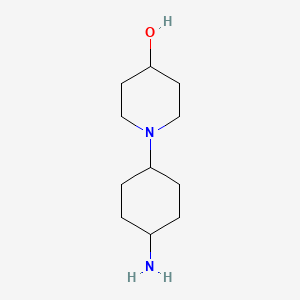

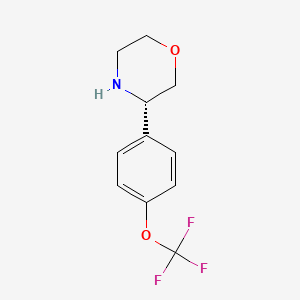
![3-(1H-benzo[d]imidazol-2-yl)-1,2,4-oxadiazole](/img/structure/B15247025.png)

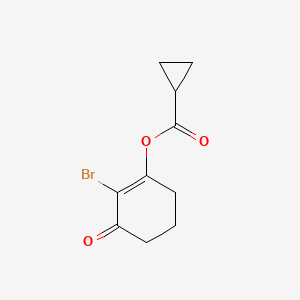
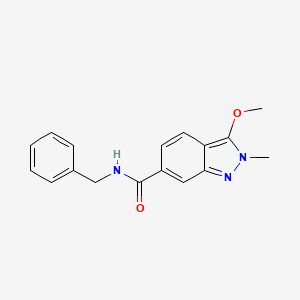
![[1,2,5]Thiadiazolo[3,4-b]pyrazine](/img/structure/B15247069.png)
![5-Methyl-4,5,6,7-tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B15247076.png)
